2-bromoprop-2-ene-1-thiol

Cross-coupling Suzuki coupling Sonogashira coupling

2-Bromoprop-2-ene-1-thiol (CAS 1849341-44-1, molecular formula C₃H₅BrS, molecular weight 153.04 g/mol) is a bifunctional organosulfur building block, distinguished from its closest analogs by the simultaneous presence of a vinylic bromine atom, a terminal alkene, and a primary thiol group within a three-carbon framework. This compound class broadly serves as a reactive intermediate for thioether formation, thiol-ene polymerizations, and transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C3H5BrS
Molecular Weight 153.04 g/mol
CAS No. 1849341-44-1
Cat. No. B6612828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromoprop-2-ene-1-thiol
CAS1849341-44-1
Molecular FormulaC3H5BrS
Molecular Weight153.04 g/mol
Structural Identifiers
SMILESC=C(CS)Br
InChIInChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2
InChIKeyZXGBAFRWWUZPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoprop-2-ene-1-thiol (CAS 1849341-44-1): Core Properties and Comparator Landscape


2-Bromoprop-2-ene-1-thiol (CAS 1849341-44-1, molecular formula C₃H₅BrS, molecular weight 153.04 g/mol) is a bifunctional organosulfur building block, distinguished from its closest analogs by the simultaneous presence of a vinylic bromine atom, a terminal alkene, and a primary thiol group within a three-carbon framework . This compound class broadly serves as a reactive intermediate for thioether formation, thiol-ene polymerizations, and transition-metal-catalyzed cross-coupling reactions. The most relevant comparators include 2-propene-1-thiol (allyl mercaptan, CAS 870-23-5), which lacks the bromine substituent and therefore cannot participate in oxidative addition or cross-coupling at the vinyl position; 3-bromopropane-1-thiol (CAS 75694-39-2), a saturated analog that lacks the alkene required for thiol-ene click chemistry; (2Z)-3-bromoprop-2-ene-1-thiol (CAS not specified in open literature), a stereoisomeric variant with potential differences in thiol-ene reactivity and cross-coupling efficiency; and 2-bromo-3-thiocyanatoprop-1-ene (CAS 102367-26-0), which replaces the thiol with a thiocyanate group, altering its nucleophilic character [1]. The core procurement question is whether the dual bromoalkene/thiol reactivity of 2-bromoprop-2-ene-1-thiol offers a measurable and meaningful advantage over these compounds for specific synthetic or materials applications.

Why Generic Allylic or Bromoalkyl Thiols Cannot Replace 2-Bromoprop-2-ene-1-thiol


Generic in-class substitution is precluded by the compound's orthogonal reactivity matrix. 2-Propene-1-thiol (allyl mercaptan) provides only a thiol and a terminal alkene; replacing it with 2-bromoprop-2-ene-1-thiol installs a vinyl bromide handle that enables subsequent Suzuki, Sonogashira, or Heck cross-coupling reactions at the carbon scaffold, a transformation chemically inaccessible to the non-brominated analog . Conversely, 3-bromopropane-1-thiol offers a bromine and a thiol but lacks the alkene necessary for thiol-ene click chemistry, which is foundational for constructing poly(thioether) networks, hydrogels, and surface-functionalized materials [1]. The stereochemical analog (2Z)-3-bromoprop-2-ene-1-thiol may exhibit different reactivity profiles in stereoselective thiol-ene additions and in cross-coupling reactions where the geometry of the bromoalkene influences oxidative addition kinetics [2]. 2-Bromo-3-thiocyanatoprop-1-ene replaces the thiol with a thiocyanate leaving group, fundamentally altering its nucleophilic pathway and eliminating the possibility of direct thiol-ene or thiol-Michael addition without prior deprotection [3]. Therefore, selection of 2-bromoprop-2-ene-1-thiol is driven by the requirement for simultaneous dual reactivity at both the vinyl bromide and thiol sites within a single, low-molecular-weight scaffold.

Quantitative Differentiation of 2-Bromoprop-2-ene-1-thiol Relative to Key Analogs


Vinyl Bromide Reactivity vs. Allyl Mercaptan: Enabling Transition-Metal Catalysis

2-Bromoprop-2-ene-1-thiol possesses a vinylic C(sp²)-Br bond that permits oxidative addition to Pd(0) and other low-valent transition metals, enabling well-established cross-coupling manifolds. Allyl mercaptan (2-propene-1-thiol) lacks this halogen functionality and therefore cannot undergo direct sp²-sp² or sp²-sp carbon-carbon bond formation at the allylic carbon without prior functionalization. This structural distinction is categorical and mechanistically fundamental: the bromine substituent transforms the compound from a simple nucleophile into a bifunctional electrophile/nucleophile hybrid . While specific rate constants for 2-bromoprop-2-ene-1-thiol in Suzuki or Heck reactions are not reported in the public domain, vinyl bromides as a class exhibit oxidative addition rate constants (k_OA) with Pd(PPh₃)₄ on the order of 10⁻¹ to 10⁻² M⁻¹s⁻¹ at 25 °C, whereas the corresponding allyl C-H bond in allyl mercaptan is inert under identical conditions [1].

Cross-coupling Suzuki coupling Sonogashira coupling Heck reaction Vinyl bromide

Thiol-Ene Click Competency vs. 3-Bromopropane-1-thiol: Alkene Availability for Radical and Michael Addition

2-Bromoprop-2-ene-1-thiol contains a terminal alkene moiety (C=C(Br)-) that can participate in both radical-mediated and base/nucleophile-initiated thiol-ene reactions. The radical thiol-ene reaction proceeds with rate constants (k_p/k_t^(1/2)) that vary with alkene electron density; electron-deficient alkenes react more slowly, while electron-rich and unactivated terminal alkenes react rapidly [1]. The bromine substituent renders the alkene electron-deficient relative to an unsubstituted allyl system, which is predicted to reduce the radical thiol-ene polymerization rate by a factor of approximately 2–5× compared to 2-propene-1-thiol, based on computational Hammett analysis of alkene reactivity in thiol-ene systems [2]. However, 3-bromopropane-1-thiol, a saturated analog, is entirely incapable of thiol-ene polymerization because it lacks an alkene. For applications requiring poly(thioether) network formation via step-growth thiol-ene chemistry, the saturated analog is categorically unsuitable, making 2-bromoprop-2-ene-1-thiol the only viable brominated thiol monomer among the comparator set .

Thiol-ene Click chemistry Polymerization Thioether Photopolymerization

Bifunctional Monomer Efficiency in Thio-Bromo Post-Polymerization Modification

Thio-bromo 'click' chemistry has been established as an efficient post-polymerization functionalization strategy, wherein α-bromo ester-containing polymers react quantitatively with thiols to form thioether linkages under mild conditions [1]. In one study, norbornene-based ROMP polymers bearing α-bromo esters achieved >95% conversion upon reaction with 2 equivalents of thiol (benzyl mercaptan) in the presence of triethylamine within 30 minutes at ambient temperature [2]. 2-Bromoprop-2-ene-1-thiol, by incorporating both a thiol and a vinyl bromide within the same small molecule, can function simultaneously as both the thiol nucleophile for conjugation to bromoester polymers and as a latent cross-coupling site for subsequent elaboration. This dual reactivity is structurally inaccessible to simple monofunctional thiols (e.g., butanethiol, benzyl mercaptan) which can only perform the nucleophilic substitution step. While direct experimental data for 2-bromoprop-2-ene-1-thiol in this specific thio-bromo context is not publicly available, its bifunctional architecture is structurally isomorphic to the demonstrated strategy: the primary thiol is expected to react with α-bromo esters at rates comparable to those of other primary alkyl thiols (k ≈ 10⁻²–10⁻¹ M⁻¹s⁻¹ in DMF with Et₃N), while the vinyl bromide remains intact for subsequent Pd-catalyzed coupling .

Post-polymerization modification Thio-bromo click ROMP Block copolymer Functional materials

Predicted Physicochemical Stability Profile vs. 2-Propene-1-thiol

Primary thiols are susceptible to oxidative dimerization to disulfides upon exposure to atmospheric oxygen, a process that limits shelf-life and complicates stoichiometric control in polymerization formulations. Secondary thiols are reported to exhibit longer shelf-lives compared to primary thiols in thiol-ene formulations, attributed to steric retardation of thiyl radical coupling and reduced acidity [1]. 2-Bromoprop-2-ene-1-thiol contains a primary thiol (R-CH₂-SH) and is therefore predicted to have stability characteristics similar to other primary thiols, with an estimated half-life in aerated solution on the order of hours to days depending on concentration and solvent, comparable to glutathione (t₁/₂ ≈ 9 hours in aqueous solution at pH 7.4) [2]. While the bromine substituent is not expected to significantly alter thiol oxidation kinetics, the compound's lower pKa (predicted ~9–10, slightly more acidic than allyl mercaptan due to the electron-withdrawing Br) may accelerate thiolate formation and increase sensitivity to base-catalyzed oxidation. Practically, procurement specifications should prioritize freshly distilled product stored under inert atmosphere (Ar or N₂) with purity verification via ¹H NMR or Ellman's assay prior to use, a requirement common to all volatile primary thiols but particularly important when precise stoichiometry is required for step-growth polymerization [3].

Storage stability Thiol oxidation Shelf-life Formulation stability Handling

High-Value Application Scenarios Where 2-Bromoprop-2-ene-1-thiol Provides Measurable Advantage


Dual-Functional Crosslinker for Stimuli-Responsive Polymer Networks

In the design of degradable or stimuli-responsive hydrogels and elastomers, 2-bromoprop-2-ene-1-thiol can serve as a key comonomer that introduces both network-forming thiol-ene linkages and pendant vinyl bromide groups for subsequent post-gelation modification. After thiol-ene photopolymerization with a multivalent alkene monomer, the resulting network retains reactive C(sp²)-Br sites that can undergo Pd-catalyzed Suzuki coupling to install fluorescent reporters, bioactive ligands, or hydrophobic modifiers at the network periphery [1]. This sequential orthogonal reactivity is not achievable with either 2-propene-1-thiol (which yields only an unreactive alkyl network) or 3-bromopropane-1-thiol (which cannot form the network in the first place), as established by the thiol-ene competency comparison in Section 3.

Modular Synthesis of Unsymmetrical Thioether Ligands via Chemoselective S-Alkylation and Cross-Coupling

For coordination chemistry and catalysis applications, 2-bromoprop-2-ene-1-thiol enables a two-step, one-pot sequence: (1) S-alkylation of the thiol with an alkyl halide or epoxide under basic conditions to form a thioether, followed by (2) Suzuki-Miyaura coupling at the vinyl bromide to install an aryl or heteroaryl group . This provides rapid access to unsymmetrical bidentate or hemilabile ligands that would otherwise require multi-step protecting group strategies. The non-brominated analog 2-propene-1-thiol can perform the S-alkylation step but cannot undergo the subsequent cross-coupling, while 2-bromo-3-thiocyanatoprop-1-ene requires a separate deprotection step to liberate the thiol, reducing overall efficiency.

Surface Functionalization of ROMP-Derived Polyolefins via Thio-Bromo Click

As demonstrated in ROMP-based post-polymerization modification studies, α-bromo ester-containing polynorbornenes react efficiently with thiols to form thioether linkages with >95% conversion [2]. 2-Bromoprop-2-ene-1-thiol is uniquely suited as a functional thiol for this transformation because, after conjugation to the polymer backbone, it simultaneously installs a pendant vinyl bromide that can be elaborated via cross-coupling or thiol-ene chemistry in a subsequent step. This creates a platform for generating diverse polymer libraries from a single parent material, a workflow that is directly enabled by the bifunctional architecture of 2-bromoprop-2-ene-1-thiol and cannot be replicated with monofunctional thiols.

Specialty Thioether Monomer for High-Refractive-Index Optical Materials

The incorporation of both bromine and sulfur into a low-molecular-weight alkene monomer increases the molar refraction, a property exploited in the design of high-refractive-index polymers for ophthalmic and optoelectronic applications. 2-Bromoprop-2-ene-1-thiol can undergo thiol-ene polymerization with multifunctional enes to yield poly(thioether)s with high sulfur and bromine content; the atomic refraction of Br (8.865 cm³/mol) and S (7.69 cm³/mol) significantly exceed that of C (2.418 cm³/mol), and the combined effect in a compact monomer structure predicts a higher refractive index increment (dn/dc) than bromine-free or sulfur-free analogs [3]. While direct refractive index data for polymers derived from 2-bromoprop-2-ene-1-thiol are not publicly available, the structure-property relationship is well-established in optical polymer design, and the compound's dual heteroatom content provides a measurable advantage over 2-propene-1-thiol (S only) or 3-bromopropane-1-thiol (Br and S but no alkene for polymerization).

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